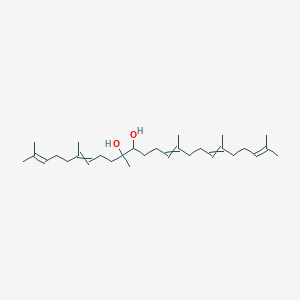
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by NS-398 leads to a reduction in inflammation and pain, making it a potential therapeutic agent for various diseases.
作用機序
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- selectively inhibits the activity of COX-2 enzyme, which is induced in response to inflammation and other stimuli. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- leads to a reduction in the production of prostaglandins, which results in a reduction in inflammation and pain.
生化学的および生理学的効果
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis. Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have a minimal effect on the activity of COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
実験室実験の利点と制限
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has several advantages as a research tool. It is a selective inhibitor of COX-2 enzyme, which allows for the study of the specific role of COX-2 in various disease models. It has also been shown to have minimal effects on the activity of COX-1 enzyme, which allows for the study of the specific role of COX-2 in various disease models without affecting the protective functions of COX-1. However, one limitation of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- is that it is a synthetic compound, which may limit its clinical applications.
将来の方向性
There are several future directions for the study of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is to study its mechanism of action in more detail to better understand its effects on COX-2 enzyme and prostaglandin production. Additionally, the development of new selective COX-2 inhibitors based on the structure of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- may lead to the development of more effective and safer drugs for the treatment of various diseases.
合成法
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- can be synthesized using various methods, including the reaction of 2-naphthalenesulfonyl chloride with (S)-4-aminobutanoic acid, followed by the reaction with (S)-4-(2-phenylethylamino)-4-oxobutanoic acid. Another method involves the reaction of (S)-4-(2-phenylethylamino)-4-oxobutanoic acid with 2-naphthalenesulfonyl chloride, followed by the reaction with (S)-4-aminobutanoic acid.
科学的研究の応用
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been shown to inhibit tumor growth and metastasis in various cancer models.
特性
CAS番号 |
141577-40-4 |
|---|---|
製品名 |
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- |
分子式 |
C22H22N2O5S |
分子量 |
426.5 g/mol |
IUPAC名 |
(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
InChIキー |
VMYREBYTVVSDDK-FQEVSTJZSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
同義語 |
2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
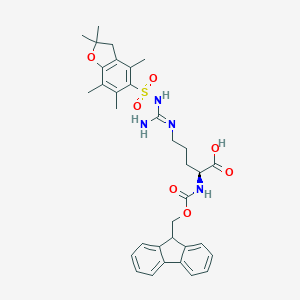
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
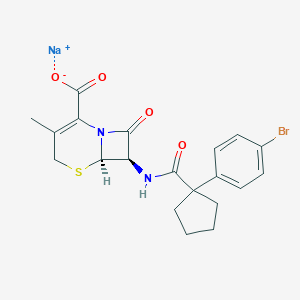

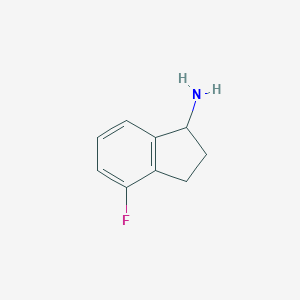

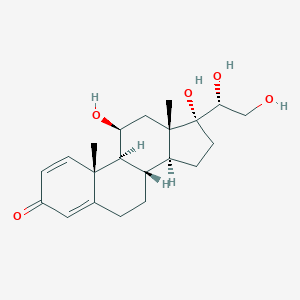
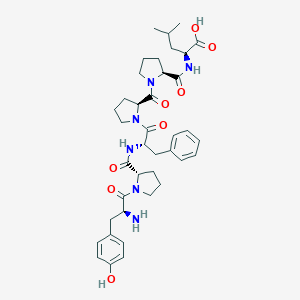

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

